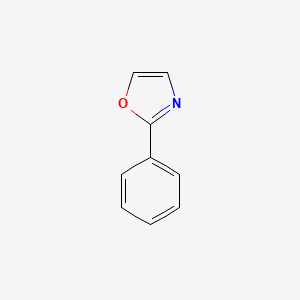

2-甲氧基-3-甲基苯甲酸

描述

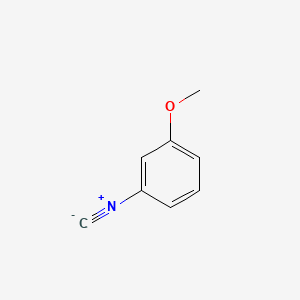

“2-Methoxy-3-methylbenzoic acid” is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis. It is used in the asymmetric reduction of prochiral ketones .

Synthesis Analysis

The synthesis of “2-Methoxy-3-methylbenzoic acid” has been explored in several studies. For instance, one study identified it as a new substrate of a dioxygenase system, and the corresponding cis-diol metabolites were characterized . Another study utilized the C1 symmetry as equilibrium structure; the force constants, harmonic vibrational wave numbers, dipole moment and its derivatives along with other molecular parameters were calculated .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-methylbenzoic acid” has been analyzed in several studies. For instance, one study utilized the C1 symmetry as equilibrium structure; the force constants, harmonic vibrational wave numbers, dipole moment and its derivatives along with other molecular parameters were calculated .

Chemical Reactions Analysis

The chemical reactions involving “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study identified it as a new substrate of a dioxygenase system, and the corresponding cis-diol metabolites were characterized .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-3-methylbenzoic acid” have been analyzed in several studies. For instance, one study provided a comprehensive analysis of its properties, including molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, and covalently-bonded unit count .

科学研究应用

Polyaniline Doping

2-Methoxy-3-methylbenzoic acid, alongside other substituted benzoic acids, has been studied for its application in doping polyaniline, a conductive polymer. Amarnath and Palaniappan (2005) found that benzoic acids could be used to dope polyaniline, affecting its properties like conductivity and thermal stability. Polyaniline doped with benzoic acid showed significant conductivity (Amarnath & Palaniappan, 2005).

Pesticide Residue Analysis

Methoxyfenozide, a derivative of 2-methoxy-3-methylbenzoic acid, has been applied to various crops as a pesticide. Hall et al. (2004) demonstrated a method for analyzing methoxyfenozide residues in fruits, vegetables, and mint, indicating its relevance in food safety and environmental studies (Hall et al., 2004).

Spectral and Thermal Investigations

Brzyska and Ożga (2002) investigated rare earth element 4-methoxy-2-methylbenzoates, focusing on their spectral and thermal properties. This research contributes to understanding the behavior of these compounds under different conditions, which is crucial for their potential applications in various fields (Brzyska & Ożga, 2002).

Solubility and Solvent Interaction Studies

The study of the solubility of 2-amino-3-methylbenzoic acid in various solvents by Zhu et al. (2019) provides insights into its interactions with different solvent environments. This research is essential for understanding its behavior in diverse chemical processes (Zhu et al., 2019).

Coordination Polymers

Pedireddi and Varughese (2004) synthesized and analyzed Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid, showing the solvent-dependent formation of coordination polymers.

2-甲氧基-3-甲基苯甲酸的科学研究应用

Polyaniline Doping

2-甲氧基-3-甲基苯甲酸,与其他取代苯甲酸一起,已被研究用于在掺杂聚苯胺,一种导电聚合物中的应用。Amarnath和Palaniappan(2005)发现苯甲酸可用于掺杂聚苯胺,影响其导电性和热稳定性等性质。掺杂苯甲酸的聚苯胺显示出显著的导电性(Amarnath & Palaniappan, 2005)。

农药残留分析

2-甲氧基-3-甲基苯甲酸的衍生物甲氧噻虫酮已被应用于各种作物作为农药。Hall等人(2004)展示了一种分析甲氧噻虫酮在水果、蔬菜和薄荷中残留的方法,表明其在食品安全和环境研究中的相关性(Hall et al., 2004)。

光谱和热性能研究

Brzyska和Ożga(2002)研究了稀土元素4-甲氧基-2-甲基苯甲酸盐,重点关注它们的光谱和热性质。这项研究有助于了解这些化合物在不同条件下的行为,这对它们在各个领域的潜在应用至关重要(Brzyska & Ożga, 2002)。

溶解度和溶剂相互作用研究

Zhu等人(2019)对2-氨基-3-甲基苯甲酸在各种溶剂中的溶解度进行研究,为了解其与不同溶剂环境的相互作用提供了见解。这项研究对于了解其在多样化化学过程中的行为至关重要(Zhu et al., 2019)。

安全和危害

属性

IUPAC Name |

2-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISMEIDIHLMTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359222 | |

| Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-methylbenzoic acid | |

CAS RN |

26507-91-5 | |

| Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1349077.png)

![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)